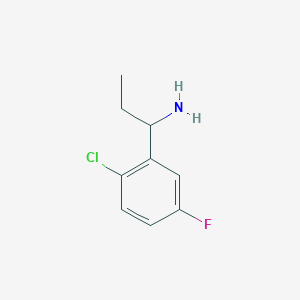
(S)-1,4-dibromo-2-fluorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1,4-Dibromo-2-fluorobutane is an organic compound with the molecular formula C4H7Br2F. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,4-dibromo-2-fluorobutane typically involves the halogenation of butane derivatives. One common method is the bromination of 2-fluorobutane using bromine (Br2) in the presence of a radical initiator such as light or a peroxide. The reaction proceeds via a free radical mechanism, leading to the formation of the dibromo compound.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of advanced reactors and automation helps in maintaining the desired reaction conditions and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: (S)-1,4-Dibromo-2-fluorobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding butane derivative.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of 2-fluoro-1,4-dihydroxybutane or 2-fluoro-1,4-diaminobutane.
Elimination: Formation of 2-fluorobutene.
Reduction: Formation of 2-fluorobutane.
Aplicaciones Científicas De Investigación
(S)-1,4-Dibromo-2-fluorobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1,4-dibromo-2-fluorobutane involves its reactivity with nucleophiles and bases. The presence of bromine atoms makes it susceptible to nucleophilic substitution, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
1,4-Dibromo-2-chlorobutane: Similar in structure but with a chlorine atom instead of fluorine.
1,4-Dibromo-2-iodobutane: Contains an iodine atom instead of fluorine.
1,4-Dibromo-2-methylbutane: Has a methyl group instead of a fluorine atom.
Uniqueness: (S)-1,4-Dibromo-2-fluorobutane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral studies.
Propiedades
Fórmula molecular |
C4H7Br2F |
|---|---|
Peso molecular |
233.90 g/mol |
Nombre IUPAC |
(2S)-1,4-dibromo-2-fluorobutane |
InChI |
InChI=1S/C4H7Br2F/c5-2-1-4(7)3-6/h4H,1-3H2/t4-/m0/s1 |
Clave InChI |
BMCLXWHPEBSQRQ-BYPYZUCNSA-N |
SMILES isomérico |
C(CBr)[C@@H](CBr)F |
SMILES canónico |
C(CBr)C(CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B15233133.png)

![(6-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B15233152.png)
![4,7-Difluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B15233155.png)




![(7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B15233206.png)

![2-Methoxy-4-azatricyclo[4.2.1.03,]nonane](/img/structure/B15233213.png)
![2-Methyl-1-azaspiro[[1,3]oxathiolane-5,3-bicyclo[2.2.2]octane](Hydrochloride)](/img/structure/B15233214.png)

